![molecular formula C16H10ClNO2 B3033150 1-(2-chlorophenyl)isoquinoline-3-carboxylic Acid CAS No. 89242-09-1](/img/structure/B3033150.png)
1-(2-chlorophenyl)isoquinoline-3-carboxylic Acid
Overview
Description
“1-(2-chlorophenyl)isoquinoline-3-carboxylic Acid” is a chemical compound that has been the subject of research for its potential antitumor properties . It is a useful research compound with a molecular formula of C22H23ClN2O and a molecular weight of 366.9 g/mol.
Synthesis Analysis
The synthesis of “1-(2-chlorophenyl)isoquinoline-3-carboxylic Acid” has been reported in various studies . Two related accesses from phenylethylamine or amphetamine were investigated and were found to be successful . A more robust synthesis, using Suzuki’s cross-coupling between 2-chlorophenylboronic acid and the previously unreported methyl-1-bromoisoquinoline-3-carboxylate, was also developed . This synthetic route provides the ground for a combinatorial approach to the core structure of new potential peripheral benzodiazepine receptor ligands .
Molecular Structure Analysis
The molecular structure of “1-(2-chlorophenyl)isoquinoline-3-carboxylic Acid” is complex, with a benzene ring fused with a pyridine moiety . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions involving “1-(2-chlorophenyl)isoquinoline-3-carboxylic Acid” have been studied in the context of its synthesis . The compound has been synthesized using Suzuki’s cross-coupling between 2-chlorophenylboronic acid and the previously unreported methyl-1-bromoisoquinoline-3-carboxylate .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2-chlorophenyl)isoquinoline-3-carboxylic Acid:
Antitumor Research
1-(2-Chlorophenyl)isoquinoline-3-carboxylic acid has been investigated for its potential as an antitumor agent. Researchers have explored its ability to inhibit the growth of cancer cells by interfering with specific cellular pathways. This compound has shown promise in preclinical studies, particularly in targeting certain types of tumors .
Peripheral Benzodiazepine Receptor Ligands
This compound has been studied as a potential ligand for peripheral benzodiazepine receptors (PBRs). PBRs are involved in various physiological processes, including cell proliferation, apoptosis, and steroidogenesis. By binding to these receptors, 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid may modulate these processes, making it a candidate for therapeutic applications .
Neuroprotective Agents
Research has indicated that 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid may have neuroprotective properties. It has been studied for its potential to protect neurons from damage caused by oxidative stress and other neurotoxic factors. This makes it a compound of interest in the development of treatments for neurodegenerative diseases .
Anti-inflammatory Applications
The anti-inflammatory potential of 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid has been explored in various studies. It may inhibit the production of pro-inflammatory cytokines and other mediators involved in the inflammatory response. This could make it useful in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting its potential use as an antimicrobial agent. This application is particularly relevant in the context of increasing antibiotic resistance .
Cardiovascular Research
In cardiovascular research, 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid has been studied for its effects on heart function and blood pressure regulation. It may influence cardiovascular health by modulating the activity of specific receptors and enzymes involved in cardiovascular physiology .
Synthetic Chemistry
Beyond its direct biological applications, 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid is also valuable in synthetic chemistry. It serves as a building block for the synthesis of more complex molecules, including potential pharmaceuticals. Its unique structure allows for various chemical modifications, making it a versatile tool in medicinal chemistry .
Combinatorial Chemistry
The compound’s structure lends itself well to combinatorial chemistry approaches, where it can be used to generate libraries of related compounds for high-throughput screening. This is particularly useful in drug discovery, where large numbers of compounds need to be tested for biological activity .
Synthetic approaches to 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid
Mechanism of Action
Target of Action
It is suggested that the compound might have potential as a ligand for peripheral benzodiazepine receptors .
Mode of Action
The exact mode of action of this compound is not fully understood. The interaction with its targets and the resulting changes are yet to be elucidated. It is worth noting that the compound’s structure provides the ground for a combinatorial approach to the core structure of new potential peripheral benzodiazepine receptor ligands .
Biochemical Pathways
Given its potential role as a ligand for peripheral benzodiazepine receptors, it may influence the pathways associated with these receptors .
Result of Action
Some studies suggest that isoquinoline-3-carboxylic acid derivatives demonstrate significant antibacterial activity . For instance, treatment of certain bacterial cells with isoquinoline-3-carboxylic acid at a concentration of 25 μg/mL resulted in a curved and sunken cell morphology, along with destroyed cell membrane integrity .
Future Directions
The future directions for research on “1-(2-chlorophenyl)isoquinoline-3-carboxylic Acid” could include further investigation into its potential antitumor properties . Additionally, more research could be done to fully understand its mechanism of action and to explore its potential as a peripheral benzodiazepine receptor ligand .
properties
IUPAC Name |
1-(2-chlorophenyl)isoquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-13-8-4-3-7-12(13)15-11-6-2-1-5-10(11)9-14(18-15)16(19)20/h1-9H,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRVJPXJLHEUND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2C3=CC=CC=C3Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451434 | |
Record name | 3-Isoquinolinecarboxylicacid, 1-(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89242-09-1 | |
Record name | 3-Isoquinolinecarboxylicacid, 1-(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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